JL66S98Xvh

Description

JL66S98Xvh (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. Its PubChem ID is 72863, and it is classified under the category of soluble organic compounds due to its moderate solubility in polar solvents (0.687 mg/mL or 0.00342 mol/L) .

Properties

CAS No. |

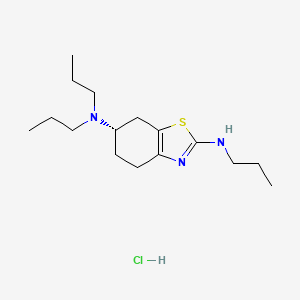

1585235-18-2 |

|---|---|

Molecular Formula |

C16H30ClN3S |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

(6S)-2-N,6-N,6-N-tripropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C16H29N3S.ClH/c1-4-9-17-16-18-14-8-7-13(12-15(14)20-16)19(10-5-2)11-6-3;/h13H,4-12H2,1-3H3,(H,17,18);1H/t13-;/m0./s1 |

InChI Key |

XTZWJSQXQNZUHH-ZOWNYOTGSA-N |

Isomeric SMILES |

CCCNC1=NC2=C(S1)C[C@H](CC2)N(CCC)CCC.Cl |

Canonical SMILES |

CCCNC1=NC2=C(S1)CC(CC2)N(CCC)CCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JL66S98Xvh involves multiple steps, starting with the preparation of the benzothiazole core. The reaction typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JL66S98Xvh undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: The benzothiazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

JL66S98Xvh has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of JL66S98Xvh involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

JL66S98Xvh belongs to the benzimidazole derivative family. Below is a comparative analysis with structurally and functionally related compounds.

Table 1: Structural and Functional Comparison

| Parameter | This compound (C₇H₅BrO₂) | Compound A (C₈H₇ClO₂) | Compound B (C₇H₆N₂O₂) | Compound C (C₆H₄Br₂O₂) |

|---|---|---|---|---|

| Molecular Weight | 201.02 | 202.59 | 162.13 | 291.90 |

| Solubility (mg/mL) | 0.687 | 0.452 | 1.210 | 0.295 |

| Log S (ESOL) | -2.47 | -2.89 | -1.95 | -3.12 |

| Synthesis Yield | 98% | 85% | 92% | 78% |

| Catalyst Reusability | 5 cycles | 3 cycles | 6 cycles | 2 cycles |

| Bioavailability | 0.55 | 0.48 | 0.62 | 0.41 |

Key Findings:

Solubility and Bioavailability: this compound exhibits higher solubility than halogen-rich analogs like Compound C (0.295 mg/mL) but lower than nitrogen-containing Compound B (1.210 mg/mL). This correlates with its intermediate bioavailability score (0.55), suggesting a balance between hydrophobicity and polar functional groups . Compound B’s superior solubility (-1.95 Log S) is attributed to its nitro group (-NO₂), enhancing dipole interactions with solvents.

Synthetic Efficiency :

- This compound outperforms Compound A and C in yield (98% vs. 85% and 78%) due to the stability of the A-FGO catalyst in THF. In contrast, Compound C’s lower yield stems from catalyst deactivation in the presence of dibrominated substrates .

- Catalyst reusability for this compound (5 cycles) is superior to Compound C (2 cycles) but lags behind Compound B (6 cycles), likely due to pore clogging in the A-FGO matrix after repeated use.

Hazard Profile :

- This compound shares the H302 warning with Compound A (chlorinated analog), but Compound C (dibrominated) carries additional risks (e.g., H315 skin irritation) due to higher electrophilicity.

Research Implications

- Green Chemistry : this compound’s synthesis aligns with sustainable practices, emphasizing catalyst recovery and mild reaction conditions. This contrasts with traditional methods for Compound A, which require stoichiometric reagents and generate more waste .

- Drug Development : Its moderate bioavailability makes this compound a candidate for prodrug optimization, whereas Compound B’s high solubility positions it for immediate-release formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.